molecular formula C9H9ClFNO B14075064 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one

1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one

Cat. No.: B14075064
M. Wt: 201.62 g/mol
InChI Key: MHUZQBMWAIEYBE-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one is a substituted propanone derivative featuring a 2-amino-4-fluorophenyl group at the 1-position and a chlorine atom at the 2-position. Its molecular formula is C₉H₈ClFNO, with a molecular weight of 203.62 g/mol.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

1-(2-amino-4-fluorophenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H9ClFNO/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,12H2,1H3

InChI Key

MHUZQBMWAIEYBE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4-fluoroacetophenone with a chlorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .

Scientific Research Applications

1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a lead compound for developing new drugs, particularly in the field of oncology and neurology.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s fluorine and chlorine atoms play crucial roles in enhancing its binding affinity and specificity. Pathways involved may include inhibition of histone deacetylases or other key regulatory proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one with key analogs, focusing on structural features, physicochemical properties, and biological activities:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Activities References
1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one 2-chloro, 2-amino-4-fluorophenyl substituents 203.62 Potential HDAC inhibition (inferred from analogs); halogen-enhanced stability
Chidamide (E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide 390.43 HDAC1/2/3 inhibitor; approved for T-cell lymphoma; para-fluorine improves metabolic stability
FNA (N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide) Bis-chloroethyl amino group, 4-fluorophenylamide 398.27 HDAC3-selective inhibitor; enhanced antitumor activity vs. non-fluorinated analogs
HDACi966 (E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide 403.44 HDAC3-selective inhibitor (30-fold over HDAC1/2); fluorophenyl critical for binding
2-Amino-1-(4-fluorophenyl)-2-methylpropane hydrochloride 4-fluorophenyl, dimethylamine hydrochloride salt 217.68 No direct activity reported; structural similarity suggests CNS or metabolic applications
2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one Chloro, 4-fluorophenyl, and phenyl groups 248.68 Intermediate in organic synthesis; halogenated aryl ketone reactivity

Key Insights from Structural Comparisons:

Role of Fluorine: The para-fluorine in the 2-amino-4-fluorophenyl group (shared across HDAC inhibitors like chidamide and FNA) enhances metabolic stability by reducing oxidative degradation .

Amino Group Positioning: The 2-amino group on the phenyl ring is critical for HDAC inhibition, as seen in chidamide and FNA, where it facilitates zinc coordination in the enzyme’s catalytic pocket .

Biological Selectivity : Subtle structural differences (e.g., bis-chloroethyl in FNA vs. pyridinyl acrylamide in chidamide) dictate HDAC isoform selectivity and antitumor potency .

Research Findings and Pharmacological Implications

HDAC Inhibition Mechanism : Fluorophenyl-containing analogs (e.g., chidamide, FNA) demonstrate that simultaneous inhibition of HDAC1 and HDAC3 is necessary for reactivating tumor-suppressor genes like FXN in neuronal models . The target compound’s chlorine substituent may further modulate this activity by altering electron density or steric hindrance.

Crystallographic Data: Single-crystal X-ray studies of chidamide confirmed the (E)-configuration of its acrylamide group, which is essential for maintaining planar geometry and HDAC binding . Similar analyses for 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one could clarify its conformational preferences.

Synthetic Optimization : The use of coupling agents like HBTU (as in chidamide synthesis) improves yield and purity compared to traditional methods . This approach may be applicable to the target compound’s synthesis.

Metabolic Stability: Fluorine substitution in the benzamide group (e.g., chidamide) reduces hepatic clearance, a feature likely shared by the fluorophenyl-chloropropanone scaffold .

Biological Activity

1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including an amino group and a chloropropanone moiety, enable interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one is C10H10ClF N O, with a molecular weight of approximately 221.65 g/mol. The compound's structure facilitates interactions that can influence enzyme activity and receptor binding.

The biological activity of 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one is primarily attributed to its ability to form hydrogen bonds and participate in halogen bonding due to the presence of chlorine and fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one may inhibit the proliferation of cancer cells. It has been investigated for its cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be relevant in treating diseases where these enzymes are overactive.
  • Receptor Modulation : Interaction studies indicate that it may modulate receptor activities, particularly in the central nervous system, influencing neurotransmitter pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits cytotoxicity against multiple cancer cell lines
Enzyme InhibitionPotential to inhibit key metabolic enzymes
Receptor ModulationModulates neurotransmitter receptors

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated an IC50 value in the micromolar range, indicating significant antiproliferative activity. Mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2-Amino-4-fluorophenyl)-2-chloropropan-1-one, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
1-(2-Amino-3-bromophenyl)-2-chloropropan-1-oneBromine instead of fluorineDifferent reactivity due to bromine substitution
1-(4-Amino-2-fluorophenyl)-3-chloropropan-1-oneDifferent amino group positionPotentially altered biological activities
1-(4-Amino-2-methoxyphenyl)-3-chloropropan-1-oneMethoxy group additionVariations in solubility and receptor binding

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